7-chloro-3-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Overview
Description
7-chloro-3-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a chlorine atom at the 7th position, a pyridin-3-ylmethyl group at the 3rd position, and a thioxo group at the 2nd position. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-chloro-2-aminobenzamide and pyridin-3-ylmethyl isothiocyanate.
Condensation Reaction: The 7-chloro-2-aminobenzamide is reacted with pyridin-3-ylmethyl isothiocyanate in the presence of a suitable base, such as triethylamine, to form the intermediate thiourea derivative.
Cyclization: The thiourea intermediate undergoes cyclization under acidic conditions, typically using hydrochloric acid, to form the desired quinazolinone ring structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
7-chloro-3-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding dihydroquinazolinone derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide, thiourea, or primary amines.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
7-chloro-3-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and proteases.
Medicine: Investigated for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-chloro-3-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinases by binding to the ATP-binding site, preventing phosphorylation of target proteins.
Comparison with Similar Compounds
Similar Compounds
7-chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Lacks the pyridin-3-ylmethyl group.
3-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Lacks the chlorine atom at the 7th position.
7-chloro-3-(pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Has a pyridin-2-ylmethyl group instead of pyridin-3-ylmethyl.
Uniqueness
The unique combination of the chlorine atom at the 7th position and the pyridin-3-ylmethyl group at the 3rd position imparts distinct chemical and biological properties to 7-chloro-3-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. This makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Properties
IUPAC Name |
7-chloro-3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3OS/c15-10-3-4-11-12(6-10)17-14(20)18(13(11)19)8-9-2-1-5-16-7-9/h1-7H,8H2,(H,17,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLUPHGXWLZZFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(=O)C3=C(C=C(C=C3)Cl)NC2=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301153130 | |
Record name | 7-Chloro-2,3-dihydro-3-(3-pyridinylmethyl)-2-thioxo-4(1H)-quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301153130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
451465-72-8 | |
Record name | 7-Chloro-2,3-dihydro-3-(3-pyridinylmethyl)-2-thioxo-4(1H)-quinazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=451465-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-2,3-dihydro-3-(3-pyridinylmethyl)-2-thioxo-4(1H)-quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301153130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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